Home > Products > Building Blocks P11212 > tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate
tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate - 154026-92-3

tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate

Catalog Number: EVT-339154
CAS Number: 154026-92-3
Molecular Formula: C10H17ClO4
Molecular Weight: 236.69 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate, also known as tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate, is a chiral compound often employed as a key building block in organic synthesis. Its importance stems from its role as a vital intermediate in the production of HMG-CoA reductase inhibitors, more commonly known as statins. [] These drugs are widely prescribed for their cholesterol-lowering properties, making the efficient synthesis of this intermediate highly significant in the pharmaceutical industry. []

Future Directions
  • Developing more efficient and sustainable synthetic routes: This could involve exploring novel catalysts for the Blaise reaction or identifying and engineering more efficient biocatalysts for stereoselective reduction. [, , ]
  • Investigating the impact of different reaction conditions and catalysts on the stereoselectivity of its transformations: Optimization of reaction parameters could lead to improved yields and enantiomeric excesses of desired products. []

tert-Butyl 6-chloro-3,5-dioxohexanoate

Compound Description: tert-Butyl 6-chloro-3,5-dioxohexanoate is a β,δ-diketo ester that serves as a crucial starting material in the stereoselective synthesis of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate []. It can be selectively reduced by biocatalysts to produce various stereoisomers of the target compound.

Relevance: This compound is a direct precursor to tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate. The stereoselective reduction of its ketone groups is a key step in the synthesis of the target compound and other related stereoisomers [].

tert-Butyl (R)-6-chloro-5-hydroxy-3-oxohexanoate

Compound Description: tert-Butyl (R)-6-chloro-5-hydroxy-3-oxohexanoate is the enantiomer of the target compound. It is generated via the stereoselective reduction of tert-butyl 6-chloro-3,5-dioxohexanoate using Baker's yeast in a biphasic system [].

tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate ((3R,5S)-CDHH)

Compound Description: tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate ((3R,5S)-CDHH) is a key chiral intermediate in the synthesis of statin drugs like atorvastatin and rosuvastatin [, ]. It is produced by the asymmetric reduction of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate.

Relevance: This compound is a direct product of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate reduction by carbonyl reductase enzymes. It exemplifies the use of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate in the synthesis of pharmaceutically relevant compounds [].

tert-Butyl 3,5-dioxohexanoate

Compound Description: tert-Butyl 3,5-dioxohexanoate is a β,δ-diketo ester similar in structure to tert-butyl 6-chloro-3,5-dioxohexanoate, lacking the chlorine substituent [].

Relevance: This compound serves as an analogue to tert-butyl 6-chloro-3,5-dioxohexanoate, demonstrating the substrate scope of biocatalysts used in the synthesis of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate and its stereoisomers [].

tert-Butyl 3,5-dioxoheptanoate

Compound Description: tert-Butyl 3,5-dioxoheptanoate is another β,δ-diketo ester that differs from tert-butyl 6-chloro-3,5-dioxohexanoate by an additional methylene group in its structure [].

Relevance: Similar to tert-butyl 3,5-dioxohexanoate, this compound illustrates the tolerance of biocatalysts towards different chain lengths in β,δ-diketo ester substrates, highlighting the potential for synthesizing a range of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate analogs [].

Synthesis Analysis

Methods of Synthesis
The synthesis of tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate can be achieved through several methods, often involving asymmetric synthesis techniques that utilize biocatalysts. One notable method involves the use of carbonyl reductases, which are enzymes that facilitate the reduction of carbonyl groups to alcohols.

  1. Biocatalytic Reduction: A self-sufficient biocatalyst based on carbonyl reductase has been developed, allowing for high enantioselectivity (>99% enantiomeric excess) and yield (98.54%) in producing the desired compound from its precursors in a biphasic medium .
  2. Chemical Reduction: Traditional chemical methods may involve using reducing agents such as sodium borohydride or lithium aluminum hydride in aqueous micellar solutions to achieve the desired stereochemistry .

Technical Parameters:

  • Temperature control during reactions is critical, often maintained at low temperatures (0-5°C) to ensure selectivity.
  • The use of surfactants like sodium lauryl sulfate can enhance reaction efficiency by creating micellar environments that improve solubility and reaction kinetics .
Molecular Structure Analysis

Structural Characteristics
tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate features a complex structure characterized by:

  • A tert-butyl group (C(CH3)3C(CH_3)_3) providing steric bulk.
  • A hydroxyl group (-OH) at the 5-position contributing to its reactivity.
  • A chlorine atom at the 6-position influencing its chemical behavior.
  • A ketone functional group (C=O) at the 3-position.

The stereochemistry, particularly at the 5-position, plays a vital role in its interaction with biological targets, such as enzymes involved in cholesterol synthesis .

Chemical Reactions Analysis

Reactivity and Pathways
tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate participates in various chemical reactions primarily due to its functional groups:

  1. Reduction Reactions: It can undergo reduction to form diols or other derivatives through catalytic or enzymatic processes.
  2. Substitution Reactions: The chlorine atom can be substituted with nucleophiles, leading to various derivatives useful in medicinal chemistry.
  3. Condensation Reactions: It can react with carbonyl compounds to form more complex molecules, which may have therapeutic applications.

Research indicates that this compound may also act as an impurity during the synthesis of rosuvastatin, highlighting its involvement in significant pharmaceutical pathways .

Mechanism of Action

Biological Activity
The mechanism of action for tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate primarily revolves around its role as an intermediate in statin synthesis. Statins inhibit HMG-CoA reductase, an enzyme critical for cholesterol biosynthesis. The specific stereochemistry allows for optimal binding to this enzyme, thereby enhancing the efficacy of statins like rosuvastatin .

Physical and Chemical Properties Analysis

Properties Overview
The physical and chemical properties of tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate include:

  • Molecular Weight: 236.69 g/mol
  • Boiling Point: Not specified but likely varies depending on purity and conditions.
  • Solubility: Generally soluble in polar solvents due to the presence of hydroxyl and carbonyl groups.

Safety data indicates that it poses certain hazards (e.g., classified under GHS hazard statements), necessitating careful handling during laboratory work .

Applications

Scientific Applications

  1. Pharmaceutical Synthesis: As a key intermediate in statin production, it plays a vital role in developing cholesterol-lowering medications.
  2. Chirality Studies: Its chiral nature makes it significant for studies exploring chirality's impact on drug efficacy and safety profiles.
  3. Research on Drug Derivatives: Modifications to this compound can lead to new statin derivatives with improved therapeutic profiles, making it a subject of ongoing research efforts aimed at developing more effective treatments for hypercholesterolemia .
Introduction to tert-Butyl (5S)-6-Chloro-5-Hydroxy-3-Oxohexanoate

Structural and Physicochemical Characterization

tert-Butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate (CAS No. 154026-92-3) is a chiral organic compound with the molecular formula C₁₀H₁₇ClO₄ and a molecular weight of 236.69 g/mol. Its structure integrates four key functional elements: a tert-butyl ester group providing steric bulk and hydrolytic stability, a ketone at the C3 position, a chlorine substituent at C6, and a stereogenic hydroxy group at the C5 position with strict (S)-configuration [4] [7]. The molecule’s IUPAC name is tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate, and its canonical SMILES representation is CC(C)(C)OC(=O)CC(=O)CC@@HO, explicitly denoting the chiral center [4] [6].

Table 1: Physicochemical Properties of tert-Butyl (5S)-6-Chloro-5-Hydroxy-3-Oxohexanoate

PropertyValue
Molecular FormulaC₁₀H₁₇ClO₄
Molecular Weight236.69 g/mol
CAS Number154026-92-3
XLogP30.9 (Indicating moderate hydrophobicity)
Hydrogen Bond Acceptor Count4
Rotatable Bond Count6

The C5 hydroxy group engages in intramolecular hydrogen bonding with the C3 ketone, influencing reactivity and crystalline packing. The chlorine atom enhances electrophilicity at C6, facilitating nucleophilic substitution during downstream derivatization. This compound typically exists as a viscous liquid or low-melting solid and exhibits solubility in polar organic solvents (e.g., methanol, ethyl acetate) but limited solubility in aqueous systems—a property that significantly impacts its biocatalytic processing [3] [8].

Role as a Chiral Synthon in Pharmaceutical Synthesis

This compound serves as a pivotal chiral intermediate in synthesizing statin drugs, particularly atorvastatin and rosuvastatin, which are 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors. The (S)-configuration at C5 is indispensable for diastereoselective reduction to yield the (3R,5S)-dihydroxyhexanoate pharmacophore required for effective HMG-CoA reductase binding [3] [10].

Two primary enzymatic routes exploit this synthon:

  • Carbonyl Reduction: Engineered carbonyl reductases (e.g., from Rhodosporidium toruloides or Lactobacillus kefir) stereoselectively reduce the C3 ketone of (5S)-6-chloro-5-hydroxy-3-oxohexanoate to generate tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate [(3R,5S)-CDHH] with >99% diastereomeric excess (de) [3] [8].
  • Dynamic Kinetic Resolution: Chemoenzymatic processes convert prochiral diketo substrates (e.g., tert-butyl 6-chloro-3,5-dioxohexanoate) directly to (3R,5S)-CDHH using alcohol dehydrogenases coupled with cofactor regeneration systems [8].

Table 2: Biocatalytic Systems for Processing tert-Butyl (5S)-6-Chloro-5-Hydroxy-3-Oxohexanoate

BiocatalystSubstrate LoadingYieldStereoselectivityInnovation
Lactobacillus kefir ADH mutant (LkTADH)427 mM (100 g/L)94%>99.5% eeFed-batch substrate control
Rhodosporidium toruloides RtSCR9 mutant (R9M)1 M (236 g/L)98.9%>99% ee10% Tween-80 co-solvent
Candida magnoliae carbonyl reductase200 g/L97.2%98.6% deGlucose dehydrogenase cofactor recycling

Process innovations address solubility and stability limitations:

  • Biphasic Systems: Water-immiscible solvents (e.g., octanol, ionic liquids) partition substrates/products, alleviating toxicity and enabling 20–50× higher substrate loads (e.g., 105 g/L vs. 5 g/L aqueous) [3].
  • Co-solvents: 40% 2-propanol or glycerol enhance solubility while serving as co-substrates for cofactor regeneration via hydrogen transfer [3].
  • Directed Evolution: Mutagenesis of Lactobacillus kefir alcohol dehydrogenase (A94T/F147L/L199H/A202L) boosted specific activity 42-fold to 1.27 U/mg, achieving space-time yields of 10.6 mmol/L/h [8].

Historical Context in Statin Development

The discovery of compactin (mevastatin) in the 1970s initiated the statin era, but inefficient synthesis of the chiral dihydroxyheptanoate side chain hindered commercialization. Early statins (e.g., simvastatin) used fermentation, while later generations demanded chemoenzymatic routes to access complex stereochemistry [3].

Key milestones for this synthon include:

  • 1990s: Lactobacillus kefir alcohol dehydrogenase (LkADH) was identified for asymmetric ketone reduction, though initial activity toward diketo precursors was low (0.03 U/mg) [8].
  • Early 2000s: Process intensification using recombinant Candida magnoliae carbonyl reductase achieved 97.2% yield of (3R,5S)-CDHH at 200 g/L scale, establishing biocatalysis as industrially viable [3].
  • 2013: Codexis engineered a Saccharomyces cerevisiae ketoreductase converting (5S)-6-chloro-5-hydroxy-3-oxohexanoate to (3R,5S)-CDHH at 99.8% conversion and 99.2% de in 4 hours, enabling shorter cycle times [3].
  • 2017–2018: Rhodosporidium toruloides RtSCR9 mutants enabled metric-ton production in 5000 L reactors using water-miscible co-solvents, affirming this synthon’s role in modern green chemistry paradigms [3] [8].

Synthetic Route Evolution:

Chemical Synthesis (1980s–1990s)  ↓ High cost, low *ee*  ↓  Microbial Whole-Cell Reduction (e.g., *L. kefir*, 1990s)  ↓ Scalability limits  ↓  Recombinant Enzymes + Cofactor Recycling (2000s)  ↓  Engineered Mutants + Biphasic Systems (2010s)  

This compound’s integration into statin synthesis exemplifies the transition from stoichiometric chiral auxiliaries to atom-economical biocatalysis, reducing waste and energy intensity while ensuring pharmacopoeia-grade stereochemical purity [3] [8] [10].

Properties

CAS Number

154026-92-3

Product Name

tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate

IUPAC Name

tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate

Molecular Formula

C10H17ClO4

Molecular Weight

236.69 g/mol

InChI

InChI=1S/C10H17ClO4/c1-10(2,3)15-9(14)5-7(12)4-8(13)6-11/h8,13H,4-6H2,1-3H3/t8-/m0/s1

InChI Key

WLRFCPQXWBDLRG-QMMMGPOBSA-N

SMILES

CC(C)(C)OC(=O)CC(=O)CC(CCl)O

Synonyms

(5S)-6-Chloro-5-hydroxy-3-oxo-hexanoic Acid 1,1-Dimethylethyl Ester; (S)-6-Chloro-5-hydroxy-3-oxo-hexanoic Acid 1,1-Dimethylethyl Ester; (5S)-6-Chloro-5-hydroxy-3-oxohexanoic Acid tert-Butyl Ester; (5S)-6-Chloro-5-hydroxy-3-oxohexanoic Acid tert-Buty

Canonical SMILES

CC(C)(C)OC(=O)CC(=O)CC(CCl)O

Isomeric SMILES

CC(C)(C)OC(=O)CC(=O)C[C@@H](CCl)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.